10-Nonadecenoic acid, methyl ester

Description

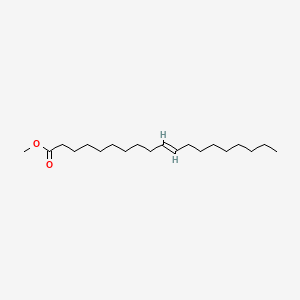

10-Nonadecenoic acid, methyl ester (CAS: 19788-74-0; 56599-83-8) is a monounsaturated fatty acid methyl ester (FAME) with the molecular formula C₂₀H₃₈O₂ and a molecular weight of 310.51 g/mol. Its structure features a 19-carbon chain with a cis-configured double bond at the 10th position (denoted as 10Z), esterified to a methyl group . This compound is used extensively as a chromatography standard for quantifying cis-nonadecenoic acid in lipid profiling studies . It has been identified in microbial lipid extracts (e.g., Lactobacillus parafarraginis) and plant-derived oils, where it may contribute to antimicrobial properties .

Properties

Molecular Formula |

C20H38O2 |

|---|---|

Molecular Weight |

310.5 g/mol |

IUPAC Name |

methyl (E)-nonadec-10-enoate |

InChI |

InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-2/h10-11H,3-9,12-19H2,1-2H3/b11-10+ |

InChI Key |

HHJGGWUNSRWUFJ-ZHACJKMWSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCCC(=O)OC |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCC(=O)OC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCC(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

Key Differences

Chain Length and Unsaturation: 10-Nonadecenoic acid (C20:1) has a longer carbon chain than 9-octadecenoic (C18:1) and 10-octadecenoic (C18:1) acids, resulting in higher molecular weight and longer GC retention times . Unsaturated FAMEs (e.g., 10Z-nonadecenoate) exhibit lower melting points and higher oxidative instability compared to saturated analogs like methyl palmitate .

Biological Roles: this compound is uniquely associated with antimicrobial activity in Lactobacillus strains and inverse correlations with infant birth weight . 9-Octadecenoic acid, methyl ester (oleate derivative) dominates lipid profiles in plant oils but lacks documented metabolic or clinical significance in human studies .

Analytical Differentiation: GC-MS distinguishes these FAMEs via retention times and fragmentation patterns. For example, 10-nonadecenoate elutes later than C18:1 isomers due to its longer chain . The double bond position (e.g., ∆10 vs. ∆9) alters equivalent chain length (ECL) values, critical for precise identification in chromatography .

Preparation Methods

Acid-Catalyzed Esterification

The most widely documented method for synthesizing 10-nonadecenoic acid, methyl ester involves acid-catalyzed esterification of 10-nonadecenoic acid with methanol. Sulfuric acid (H₂SO₄) is the preferred catalyst due to its efficacy in protonating carbonyl groups, facilitating nucleophilic attack by methanol.

Optimization of Reaction Parameters

A study employing BBD identified three key variables affecting esterification efficiency: methanol volume, reaction temperature, and time. The optimal conditions derived were:

- Methanol volume : 1.2 mL per 100 mg of fatty acid

- Temperature : 60°C

- Reaction time : 30 minutes

These parameters achieved a 98.7% conversion rate, as quantified by gas chromatography–electron ionization quadrupole mass spectrometry (GC-EI-qMS). The quadratic model for predicting yield was expressed as:

$$ Y = 9.987 \times 10^8A + 1.196 \times 10^9B + 9.163 \times 10^8C - 1.596 \times 10^9A^2 - 1.232 \times 10^9B^2 - 1.452 \times 10^9C^2 $$

where $$ Y $$ represents peak area, and $$ A $$, $$ B $$, and $$ C $$ correspond to methanol volume, temperature, and time, respectively.

Table 1: Box-Behnken Design Optimization Results for Acid-Catalyzed Esterification

| Parameter | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Methanol (mL) | 0.8 | 1.6 | 1.2 |

| Temperature (°C) | 50 | 70 | 60 |

| Time (min) | 10 | 50 | 30 |

| Conversion Efficiency | - | - | 98.7% |

Procedure

- Reaction Setup : 100 mg of 10-nonadecenoic acid is combined with 1.2 mL methanol and 200 µL H₂SO₄ (14% v/v) in a reflux apparatus.

- Heating : The mixture is heated at 60°C for 30 minutes with continuous stirring.

- Workup : After cooling, 10 mL n-hexane and 10 mL saturated NaCl are added to separate the organic layer.

- Purification : The ester is isolated via rotary evaporation and filtered through a 0.45-µm membrane prior to GC analysis.

Base-Catalyzed Transesterification

While less commonly reported for unsaturated esters, base-catalyzed methods using NaOH or KOH can synthesize methyl esters from triglycerides. However, this approach risks double-bond isomerization in 10-nonadecenoic acid, making acid catalysis preferable for preserving cis-configuration.

Analytical Preparation for Chromatography

In analytical contexts, this compound is often prepared alongside internal standards like nonadecanoic acid methyl ester to enable quantification.

Sample Preparation Protocol

- Weighing : 125 mg of biodiesel or lipid sample is mixed with 50 mg nonadecanoic acid methyl ester (internal standard).

- Solubilization : The mixture is dissolved in 5 mL toluene to ensure homogeneity.

- Automation : Advanced systems like the TriPlus RSH SMART autosampler automate internal standard addition, reducing manual errors.

Table 2: Typical GC Conditions for FAME Analysis

| Column | Thermo Scientific™ TR-FAME (60 m × 0.25 mm × 0.25 µm) |

|---|---|

| Oven Program | 50°C (1 min) → 240°C @ 4°C/min (15 min) |

| Injection Volume | 1.5 µL |

| Detection | Flame ionization detector (FID) |

Challenges and Mitigation Strategies

- Isomerization : Prolonged heating or excessive catalyst can isomerize the cis-10 double bond. Limiting reaction time to 30 minutes and using mild acids like H₂SO₄ mitigates this.

- Storage Stability : The ester degrades at room temperature; storage at -20°C in amber vials preserves integrity for up to 6 months.

- Purity Verification : GC-EI-qMS with a 98% similarity threshold to NIST libraries ensures absence of co-eluting contaminants.

Q & A

Q. What role does this compound play in maternal-fetal lipid metabolism?

- Evidence : In maternal plasma, elevated levels correlate with reduced neonatal adiposity (β = -190, 95% CI: -293, -88; q = 0.04). This suggests regulatory effects on lipid storage or β-oxidation pathways .

- Experimental Design : Use LC-MS/MS to profile maternal plasma and amniotic fluid. Pair with knock-in/knockout models to validate gene-lipid interactions (e.g., PPAR-γ) .

Q. How can conflicting chromatographic data for this compound be resolved?

- Troubleshooting :

- Co-elution issues : Optimize oven temperature programs (e.g., 4°C/min ramp to 220°C) or use dual-column confirmation .

- Matrix interference : Pre-clean samples via solid-phase extraction (C18 cartridges) or saponification .

Q. What advanced methods optimize the extraction of this compound from lipid-rich samples?

- Innovative Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.